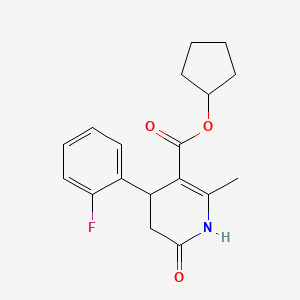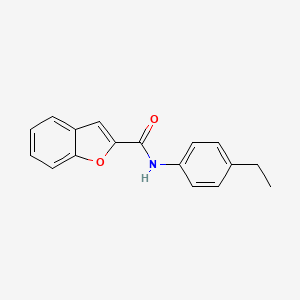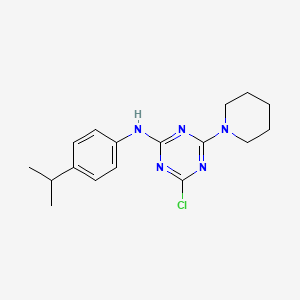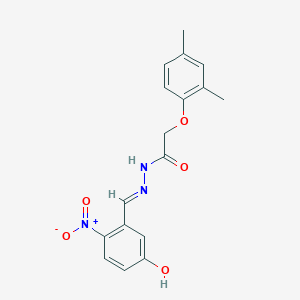
cyclopentyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclopentyl derivatives often involves multi-component reactions, cycloaddition, and selective cyclization techniques. For instance, a water-mediated synthesis of related compounds demonstrates the efficiency of three-component reactions in water, using triethylamine as a base at room temperature, leading to compounds with notable interactions and potential anticancer activity (Jayarajan et al., 2019). Similarly, the synthesis of fluoronaphthyridines as antibacterial agents involves the preparation of cycloalkylamino derivatives, highlighting the importance of the cycloalkylamino group in enhancing antibacterial activity (Bouzard et al., 1992).
Molecular Structure Analysis
The crystal structure of related compounds reveals their molecular conformations, crucial for understanding their reactivity and interactions. For example, a study on ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate shows detailed molecular conformation through X-ray diffraction analysis, providing insights into intramolecular and intermolecular hydrogen bonding that stabilizes the crystal structure (Chen et al., 2012).
Chemical Reactions and Properties
Cyclopentyl derivatives undergo various chemical reactions, including cycloaddition and cleavage, leading to different products based on the reactants and conditions. Cycloaddition reactions, as shown in studies, facilitate the synthesis of complex molecular structures with potential biological activity (Carruthers et al., 1988).
Physical Properties Analysis
The physical properties of cyclopentyl derivatives, such as solubility, crystal structure, and molecular weight, are essential for their application in various fields. Detailed structural analysis through crystallography provides valuable information on the compound's stability, form, and potential interactions (Chen et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction potential, are key to understanding the applications and behavior of cyclopentyl derivatives in different environments. The cycloaddition reactions and the subsequent formation of products highlight the compound's versatility and potential for generating biologically active molecules (Carruthers et al., 1988).
科学的研究の応用
Synthesis and Structural Analysis
- The compound is involved in novel synthesis methods, such as a one-pot, four-component process to create dihydropyrindines and tetrahydroquinolines. These processes highlight its role in creating structurally diverse and complex molecules, with potential applications in medicinal chemistry and material science (Yehia, Polborn, & Müller, 2002).
Potential Therapeutic Applications
- Certain derivatives of the compound show potential as calcium-channel antagonists, which could have implications in developing treatments for diseases associated with calcium ion dysregulation (Linden, Şafak, Şimşek, & Gündüz, 2011).
Antimicrobial Activity
- Related compounds exhibit antimicrobial activities, suggesting their potential utility in discovering new antibiotics or antiseptics, especially against resistant strains of bacteria (Bouzard et al., 1992).
Catalysis and Material Science
- Research into cyclopentyl and related structures has led to insights into catalytic processes and the development of materials with novel properties, such as enhanced phosphorescent emission in Pt(II) complexes, which could have applications in OLED technology and lighting (Bachmann, Suter, Blacque, & Venkatesan, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
cyclopentyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-11-17(18(22)23-12-6-2-3-7-12)14(10-16(21)20-11)13-8-4-5-9-15(13)19/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJJYZDGCLHKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2F)C(=O)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)


![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)
![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)

![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)